3-[(2-Methyl-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(2-METHYL-5-NITROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID: is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique combination of a bicyclo[2.2.1]heptene ring system and a substituted aniline moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-METHYL-5-NITROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptene core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct is then functionalized to introduce the carboxylic acid group and the aniline derivative. The nitro group is introduced via nitration, and the methyl group is added through alkylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Reduction of the nitro group: 3-[(2-METHYL-5-AMINOANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID.
Reduction of the carboxylic acid group: 3-[(2-METHYL-5-NITROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-METHANOL.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structure.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials with specific mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 3-[(2-METHYL-5-NITROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bicyclic structure provides a rigid framework that can influence binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Methyl 5-norbornene-2-carboxylate
- cis-5-Norbornene-endo-2,3-dicarboxylic acid
Comparison: Compared to these similar compounds, 3-[(2-METHYL-5-NITROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to the presence of the nitroaniline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
Properties
Molecular Formula |
C16H16N2O5 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
3-[(2-methyl-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O5/c1-8-2-5-11(18(22)23)7-12(8)17-15(19)13-9-3-4-10(6-9)14(13)16(20)21/h2-5,7,9-10,13-14H,6H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
SWWHVVWCZKZCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
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